

2,3-Nonanedione quantification in coffee beans

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Compound of Interest

Compound Name: 2,3-Nonanedione

CAS No.: 57644-90-3

Cat. No.: B1612003

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Application Note: AN-2026-ND Title: High-Sensitivity Quantification of **2,3-Nonanedione** in Roasted Coffee Matrices via HS-SPME-GC-MS

Executive Summary & Scientific Context

The Shift from Diacetyl: While 2,3-butanedione (diacetyl) and 2,3-pentanedione are the primary drivers of "buttery" notes in coffee, **2,3-nonanedione** represents a critical, heavier homolog in the

-diketone series. As a higher-molecular-weight compound (MW 156.22), it contributes a distinct "waxy," "creamy," and "toasted" nuance that persists longer than its volatile predecessors.

Toxicological Relevance: From a safety perspective, **2,3-nonanedione** contains the same reactive

-dicarbonyl moiety responsible for the respiratory toxicity (bronchiolitis obliterans) associated with diacetyl.[1] Because it is less volatile, it is often overlooked in standard air monitoring, yet it remains a concern in particulate-bound phases and during high-temperature grinding.

Scope: This protocol details the quantification of **2,3-nonanedione** in whole and ground coffee beans. It utilizes Headspace Solid-Phase Microextraction (HS-SPME) to eliminate matrix

interference from coffee oils (lipids/diterpenes) and Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for femtogram-level sensitivity.

Experimental Design & Causality

Extraction Strategy: Why HS-SPME?

Direct solvent extraction of coffee beans yields high concentrations of lipids (cafestol, kahweol) that contaminate GC liners and columns.

- Choice: HS-SPME (Headspace Solid Phase Microextraction).^{[2][3]}
- Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
 - Reasoning: This "triple-phase" fiber covers the polarity range. The Carboxen layer traps small volatiles, while the DVB/PDMS layers effectively adsorb larger, semi-volatile diketones like **2,3-nonanedione**.

Chromatographic Separation

- Column: SolGel-WAX or DB-WAX (PEG stationary phase).
 - Reasoning:
 - diketones are polar. A non-polar column (e.g., DB-5) often results in co-elution with non-polar terpenes. A Wax column provides superior resolution for carbonyls.

Internal Standard (IS) Selection

- Primary IS: 2,3-Heptanedione (if target is **2,3-nonanedione**).
 - Reasoning: It belongs to the same homologous series, sharing similar ionization efficiency and extraction kinetics, but elutes sufficiently early to avoid interference.
- Alternative: 3-Octanone (stable ketone, similar boiling point).

Detailed Protocol

Materials & Reagents

- Analyte: **2,3-Nonanedione** (CAS: 3142-66-3), >98% purity.
- Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.
- Solvent: Methanol (LC-MS grade) for stock solutions; Water (Milli-Q) for headspace generation.

Sample Preparation (Cryogenic Milling)

- Objective: Prevent loss of volatiles due to heat during grinding.
- Step 1: Freeze coffee beans with liquid nitrogen ().
- Step 2: Pulverize in a cryo-mill (e.g., SPEX SamplePrep) to a fine powder (<500 m).
- Step 3: Store immediately at -80°C in headspace-free amber vials.

HS-SPME Procedure

- Weighing: Place 1.0 g of coffee powder into a 20 mL headspace vial.
- Salting Out: Add 3 mL saturated NaCl solution. (Increases ionic strength, driving organics into the headspace).
- Internal Standard: Spike with 5 L of 2,3-Heptanedione (10 ppm in MeOH).
- Equilibration: Agitate at 60°C for 15 minutes (500 rpm).
 - Note: **2,3-Nonanedione** has a higher boiling point (~190°C) than diacetyl. 60°C is required to generate sufficient vapor pressure without inducing artificial Maillard reactions.
- Extraction: Expose DVB/CAR/PDMS fiber for 30 minutes at 60°C.

GC-MS Parameters

Parameter	Setting
System	Agilent 7890B / 5977B MSD (or equivalent)
Inlet	Splitless mode, 250°C, 0.75mm ID liner
Carrier Gas	Helium, Constant Flow 1.2 mL/min
Oven Program	40°C (2 min) 5°C/min to 150°C 20°C/min to 240°C (hold 5 min)
Transfer Line	250°C
Ion Source	230°C (EI Mode, 70 eV)

MS Acquisition (SIM Mode)

To achieve high sensitivity, avoid Full Scan for quantification. Use Selected Ion Monitoring (SIM).

Compound	Ret.[4][5][6][7][8][9] [10][11][12] Time (approx)*	Quant Ion ()	Qual Ions ()
2,3-Heptanedione (IS)	12.5 min	71	43, 128
2,3-Nonanedione	18.2 min	113	43, 71, 156

- Note on Ion Selection: While

43 (Acetyl) is the base peak, it is non-specific (high background).

113 (

) is the specific acylium cleavage product for nonanedione, offering superior signal-to-noise ratio.

Workflow Visualization

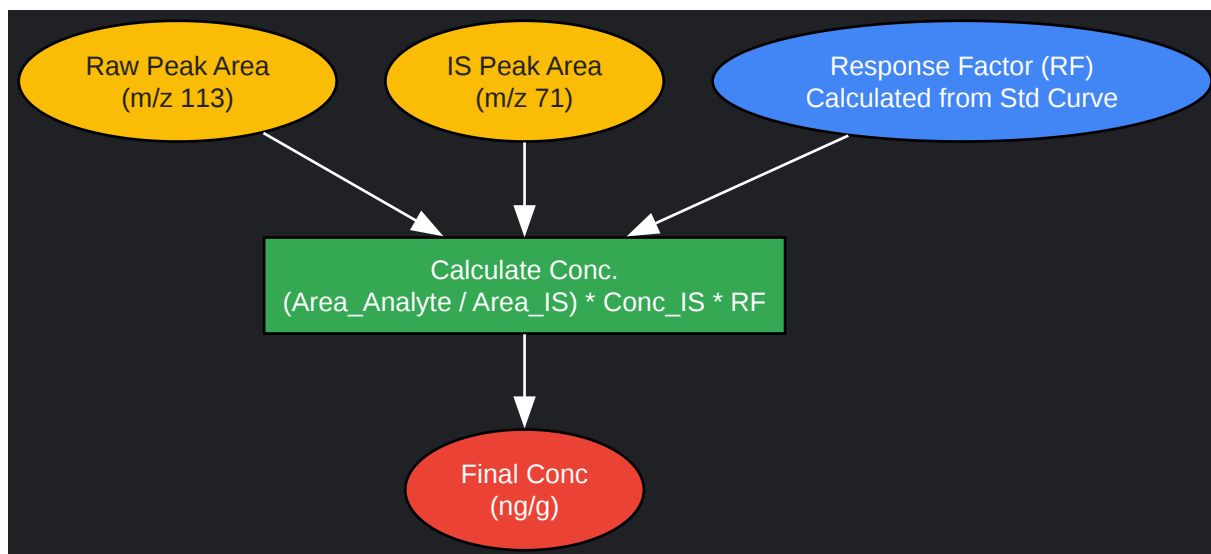
Analytical Workflow (DOT Diagram)



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Caption: Step-by-step analytical workflow from cryogenic sample preparation to MS quantification.

Quantification Logic (DOT Diagram)



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Caption: Calculation logic using Internal Standard (IS) normalization to correct for matrix effects.

Quality Assurance & Validation

To ensure Trustworthiness and Self-Validation, the following criteria must be met:

- Linearity: Construct a 6-point calibration curve (10 – 1000 ng/g) in a "blank" matrix (e.g., stripped corn oil or deactivated silica) to mimic coffee retention.

must be

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- Recovery Spikes: Spike green coffee (low background) with known **2,3-nonanedione** levels. Acceptable recovery range: 85% - 115%.
- Carryover Check: Inject a blank fiber after the highest standard. **2,3-nonanedione** is "sticky" on DVB fibers. If carryover >1%, increase fiber bake-out time at 260°C.
- Identification: The retention time must match the standard within min, and the ion ratio (113/43) must be within 20% of the reference standard.

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